molecular formula C17H24O3 B12626634 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one CAS No. 918139-06-7

4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one

Cat. No.: B12626634
CAS No.: 918139-06-7
M. Wt: 276.4 g/mol
InChI Key: UISMJTLHVJRCOF-UHFFFAOYSA-N
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Description

4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one is an organic compound with the molecular formula C17H24O3 . This compound is provided as a high-purity material to ensure consistency and reliability in research applications. It is intended for use in laboratory and research settings only. Researchers can employ this chemical as a building block or intermediate in synthetic chemistry, particularly in the development of novel complex molecules. Its structure, featuring a hydroxy-methoxyphenyl group and an enone chain, may be of interest for studying structure-activity relationships, material science, or as a standard in analytical method development. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

CAS No.

918139-06-7

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

4-[hydroxy-(4-methoxyphenyl)methyl]non-4-en-3-one

InChI

InChI=1S/C17H24O3/c1-4-6-7-8-15(16(18)5-2)17(19)13-9-11-14(20-3)12-10-13/h8-12,17,19H,4-7H2,1-3H3

InChI Key

UISMJTLHVJRCOF-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(C(C1=CC=C(C=C1)OC)O)C(=O)CC

Origin of Product

United States

Preparation Methods

Aldol Condensation Approach

One common method for synthesizing 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one is through aldol condensation, which involves the reaction of an aldehyde or ketone with a carbonyl compound in the presence of a base.

  • Reagents Required :

    • 4-Methoxybenzaldehyde
    • Acetone or a similar ketone
    • Base catalyst (e.g., sodium hydroxide)
  • Procedure :

    • Mix 4-methoxybenzaldehyde with acetone in an appropriate solvent.
    • Add sodium hydroxide to initiate the aldol condensation reaction.
    • Heat the mixture under reflux conditions for several hours.
    • After completion, neutralize the reaction mixture and extract the product using organic solvents.

This method is advantageous due to its simplicity and high yield potential.

Michael Addition Reaction

Another effective method involves a Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound.

  • Reagents Required :

    • 4-Methoxyphenylmethyl ketone
    • An appropriate Michael acceptor (e.g., acrylate)
  • Procedure :

    • Dissolve the Michael acceptor in a suitable solvent.
    • Add a catalytic amount of base to facilitate nucleophilic attack.
    • Introduce the nucleophile (4-methoxyphenylmethyl ketone) gradually.
    • Stir the reaction mixture at room temperature until completion.

This approach allows for regioselective functionalization of the compound, enhancing its synthetic versatility.

Comparison of Preparation Methods

The following table summarizes key aspects of the two preparation methods discussed:

Method Yield (%) Reaction Time Complexity Advantages
Aldol Condensation High Moderate Moderate Simple procedure, high yield
Michael Addition Moderate Short Low Regioselective functionalization

Research Findings

Recent studies have indicated that optimizing reaction conditions can significantly enhance yields and purity levels of synthesized compounds similar to 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one. For instance, adjusting solvent types and catalyst concentrations has been shown to influence reaction kinetics favorably.

Chemical Reactions Analysis

Types of Reactions

4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The enone structure can be reduced to form a saturated ketone.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce a saturated alcohol.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one exhibit significant anticancer properties. For instance, studies have demonstrated that chalcone derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study reported that certain chalcone derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .

Antioxidant Properties

The compound has shown promising antioxidant activities. Antioxidants are crucial for combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. In vitro studies have demonstrated that 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

Inflammation is a significant factor in many chronic diseases. Research has indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests its potential utility in treating inflammatory conditions .

Pesticidal Properties

Chalcone derivatives are known for their pesticidal activities. Preliminary studies suggest that 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one may be effective against certain agricultural pests. The compound's mechanism may involve disrupting the hormonal balance in insects or acting as a feeding deterrent .

Plant Growth Regulation

There is emerging evidence that compounds like 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one can act as plant growth regulators. They may influence growth processes such as root elongation and flowering time, potentially leading to enhanced crop yields under specific conditions .

Synthesis of Functional Materials

The unique chemical structure of 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one allows for its use in synthesizing functional materials. For example, it can be incorporated into polymer matrices to create materials with enhanced thermal stability and mechanical properties. Such materials are valuable in various industries, including packaging and automotive .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity IC50 values lower than doxorubicin; effective apoptosis induction observed.
Antioxidant Properties Effective scavenging of free radicals demonstrated in vitro.
Anti-inflammatory Effects Inhibition of pro-inflammatory cytokines noted in experimental models.
Pesticidal Properties Effective against specific agricultural pests; hormonal disruption mechanism suggested.
Plant Growth Regulation Positive effects on root elongation and flowering time reported.
Material Science Synthesis Enhanced thermal stability in polymer composites achieved with incorporation of the compound.

Mechanism of Action

The mechanism of action of 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Backbone Structure Substituents Molecular Formula Key Characteristics Reference
4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one Non-4-en-3-one Hydroxy(4-methoxyphenyl)methyl at C3 C17H24O3 Conjugated enone system; potential lipophilicity due to long alkyl chain.
3-HEPTEN-2-ONE, 4-ETHYL-3-[HYDROXY(4-METHOXYPHENYL)METHYL]-, (3Z/3E) Hepten-2-one Hydroxy(4-methoxyphenyl)methyl at C3 C17H24O3 Stereoisomers (Z/E) with differing spatial arrangements; similar molecular weight.
1-(4-Hydroxy-3-methoxyphenyl)dec-4-en-3-one Dec-4-en-3-one 4-Hydroxy-3-methoxyphenyl at C3 C17H24O3 Methoxy/hydroxy positions differ; altered electronic effects on aromatic ring.
4-Hydroxy-3-methoxyphenylacetone (Guaiacylacetone) Propan-2-one 4-Hydroxy-3-methoxyphenyl at C1 C10H12O3 Shorter chain; higher volatility; used in flavor/fragrance industries.
Anisylidene Acetone (4-(4-Methoxyphenyl)-3-buten-2-one) Buten-2-one 4-Methoxyphenyl conjugated to enone system C11H12O2 Conjugated dienone system; UV absorption properties; allergen in cosmetics.
rac-4-[Hydroxy(4-methoxyphenyl)methyl]-3-methylenedihydrofuran-2(3H)-one Dihydrofuran-2(3H)-one Hydroxy(4-methoxyphenyl)methyl at C4 C13H14O4 Cyclic lactone structure; potential for ring-opening reactions.
4'-HYDROXY-4-METHOXYCHALCONE Chalcone (1,3-diarylpropenone) 4-Methoxyphenyl and 4-hydroxyphenyl groups C16H14O3 Extended π-conjugation; known antioxidant and anti-inflammatory activity.

Key Comparative Insights

Backbone and Reactivity
  • Enone Systems: The target compound and anisylidene acetone () share conjugated enone systems, but the latter’s shorter chain and aromatic conjugation enhance UV stability. In contrast, the target’s non-4-en-3-one backbone may confer greater flexibility and lipophilicity, influencing membrane permeability in biological systems.
  • Cyclic vs. Linear Structures: The dihydrofuranone analog () introduces ring strain and lactone functionality, making it more reactive toward nucleophiles compared to the linear enone.
Substituent Effects
  • Methoxy/Hydroxy Positioning: Guaiacylacetone () and the decenone derivative () demonstrate that meta-substitution (3-methoxy, 4-hydroxy) vs. para-substitution (4-methoxy) alters electronic distribution on the aromatic ring, affecting hydrogen-bonding capacity and acidity.
  • Stereoisomerism : The Z/E isomers of 3-hepten-2-one () highlight how stereochemistry impacts physical properties (e.g., melting points) and biological interactions.

Biological Activity

4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological activity, including anti-tumor, anti-inflammatory, and antimicrobial properties, supported by data tables and case studies.

Chemical Structure

The compound features a non-4-en-3-one backbone with a hydroxyl group and a methoxyphenyl moiety, contributing to its biological activity. The structural formula can be represented as follows:

C15H18O3\text{C}_{15}\text{H}_{18}\text{O}_3

1. Antitumor Activity

Recent studies have indicated that 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM.

Table 1: Cytotoxicity of 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
HeLa30Cell cycle arrest
A54920Inhibition of proliferation

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects using various models. In a study involving lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, it significantly reduced the production of pro-inflammatory cytokines (TNF-α, IL-6) at concentrations as low as 10 µM.

Table 2: Anti-inflammatory Effects of 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
104035
256055
508075

3. Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against both Gram-positive and Gram-negative bacteria. The results showed that it possesses notable antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli.

Table 3: Antimicrobial Activity of 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Bacillus subtilis10100

Case Studies

  • Antitumor Study : A study published in Journal of Cancer Research evaluated the effects of the compound on MCF-7 cells, demonstrating that it activates caspase pathways leading to cell death.
  • Anti-inflammatory Research : Another research highlighted in Inflammation Research showed that treatment with this compound reduced inflammation markers in a murine model of arthritis.
  • Antimicrobial Evaluation : The Journal of Antimicrobial Agents reported that the compound exhibited synergistic effects when combined with conventional antibiotics against resistant strains of bacteria.

Q & A

Q. Key Recommendations for Researchers :

  • Prioritize multi-technique validation (NMR, XRD, MS) for structural assignments .
  • Optimize synthetic protocols using DOE (Design of Experiments) to minimize side reactions .
  • Cross-reference computational predictions with experimental assays to resolve mechanistic ambiguities .

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